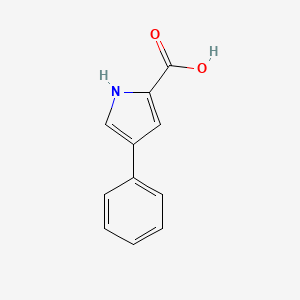

4-phenyl-1H-pyrrole-2-carboxylic acid

概要

説明

“4-phenyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 .

Synthesis Analysis

The synthesis of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .

Molecular Structure Analysis

The molecular structure of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . The exact nature of the crystal packing is strongly influenced by the substitution on the phenyl ring .

Chemical Reactions Analysis

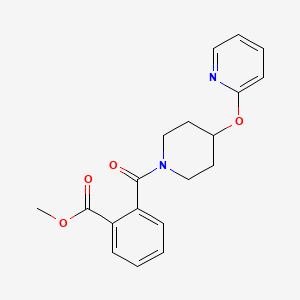

The chemical reactions involving “4-phenyl-1H-pyrrole-2-carboxylic acid” are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .

Physical And Chemical Properties Analysis

科学的研究の応用

Cholecystokinin Antagonists

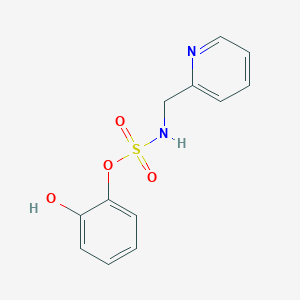

- Pyrrole-2-carboxylic acid finds application in the synthesis of cholecystokinin antagonists. These compounds are relevant in gastrointestinal research and drug development .

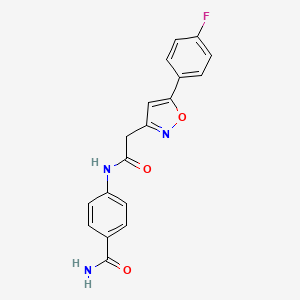

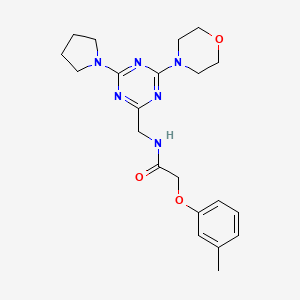

DNA Gyrase Inhibitors

- Recent research has focused on derivatives of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide , which contain substituted 1,2,3-triazole and isoxazole moieties. These hybrids exhibit potential as E. coli DNA gyrase inhibitors .

Pesticide Development

- Inspired by the insecticidal and acaricidal agent chlorfenapyr , scientists have designed new pyrrole pesticidesPyrrole-2-carboxylic acid serves as a key intermediate in this endeavor, leading to the synthesis of promising compounds .

Supramolecular Chemistry and Crystal Structures

- The compound’s relative stability arises from associative dimeric structures formed through hydrogen bonds. Understanding these interactions contributes to materials science and crystal engineering .

Nitrene (Imido) Complexes

- Organic azides, including carbonyl azides , serve as substrates for the preparation of nitrene complexes. Researchers have explored their reactivity and potential applications .

将来の方向性

The future directions for “4-phenyl-1H-pyrrole-2-carboxylic acid” could involve exploring its potential biological activities and developing new synthetic methods. Pyrrole derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Therefore, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrrole derivatives, which are known to bind to their targets and induce changes in their function .

Biochemical Pathways

Similar compounds such as indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-phenyl-1H-pyrrole-2-carboxylic acid may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown promising results as dna gyrase inhibitors , suggesting that 4-phenyl-1H-pyrrole-2-carboxylic acid may also have significant effects at the molecular and cellular level.

Action Environment

It is known that the chemical environment can significantly impact the activity of similar compounds .

特性

IUPAC Name |

4-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKWYVBYDXQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)

![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)

![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)

![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)

![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)